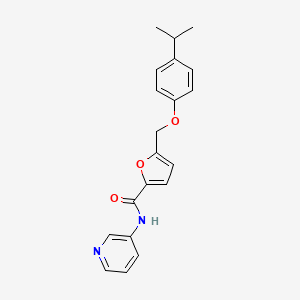5-((4-Isopropylphenoxy)methyl)-N-(pyridin-3-yl)furan-2-carboxamide
CAS No.:
Cat. No.: VC14544917
Molecular Formula: C20H20N2O3
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H20N2O3 |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 5-[(4-propan-2-ylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H20N2O3/c1-14(2)15-5-7-17(8-6-15)24-13-18-9-10-19(25-18)20(23)22-16-4-3-11-21-12-16/h3-12,14H,13H2,1-2H3,(H,22,23) |
| Standard InChI Key | LBOFREDNKUUXQR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3 |
Introduction
5-((4-Isopropylphenoxy)methyl)-N-(pyridin-3-yl)furan-2-carboxamide is a synthetic organic compound with a complex molecular structure. It is characterized by its CAS number, 693231-81-1, and a molecular weight of 336.38 g/mol . The compound's molecular formula is C20H20N2O3, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms . This article will delve into the compound's properties, synthesis, and potential applications based on available research.
Storage and Handling
The compound should be stored in a sealed container at room temperature in a dry environment to maintain its stability .
Synthesis
While specific synthesis protocols for this compound are not widely detailed in the available literature, it is generally synthesized through organic chemistry methods involving the coupling of appropriate precursors. The synthesis typically involves reactions that form the carboxamide linkage and attach the isopropylphenoxy and pyridin-3-yl groups to the furan ring.
Potential Applications
Although specific applications of 5-((4-Isopropylphenoxy)methyl)-N-(pyridin-3-yl)furan-2-carboxamide are not extensively documented, compounds with similar structures are often explored for their biological activities, such as anti-inflammatory or anticancer properties. The presence of a pyridine ring and a carboxamide group suggests potential for interaction with biological targets, which could be further investigated through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume